Ethoxy(triphenylsilyl)acetic anhydride
Description
Ethoxy(triphenylsilyl)acetic anhydride is a specialized derivative of acetic anhydride (chemical formula: (CH₃CO)₂O), where the acetyl groups are modified with ethoxy (C₂H₅O–) and triphenylsilyl (Ph₃Si–) substituents. While direct references to this exact compound are absent in the literature, its properties and reactivity can be inferred from studies on analogous anhydrides and functionalized derivatives. Acetic anhydride itself is a potent acetylating agent widely used in organic synthesis, reacting exothermically with nucleophiles like amines, alcohols, and thiols to introduce acetyl groups . The addition of ethoxy and silyl substituents likely alters its steric bulk, solubility, and electrophilicity, impacting its utility in targeted reactions.
Properties
CAS No. |
90122-01-3 |
|---|---|
Molecular Formula |
C44H42O5Si2 |
Molecular Weight |
707.0 g/mol |
IUPAC Name |
(2-ethoxy-2-triphenylsilylacetyl) 2-ethoxy-2-triphenylsilylacetate |
InChI |
InChI=1S/C44H42O5Si2/c1-3-47-43(50(35-23-11-5-12-24-35,36-25-13-6-14-26-36)37-27-15-7-16-28-37)41(45)49-42(46)44(48-4-2)51(38-29-17-8-18-30-38,39-31-19-9-20-32-39)40-33-21-10-22-34-40/h5-34,43-44H,3-4H2,1-2H3 |
InChI Key |
OHCPLFGPGVMERP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)OC(=O)C(OCC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxy(triphenylsilyl)acetic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction typically involves the use of ethoxy(triphenylsilyl)acetic acid and an appropriate dehydrating agent to form the anhydride. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the removal of water molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethoxy(triphenylsilyl)acetic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethoxy(triphenylsilyl)acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Ethoxy(triphenylsilyl)acetic acid.
Alcoholysis: Ethoxy(triphenylsilyl)acetate esters.
Aminolysis: Ethoxy(triphenylsilyl)acetamides.
Scientific Research Applications
Ethoxy(triphenylsilyl)acetic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethoxy(triphenylsilyl)acetic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of new acyl compounds. During this reaction, the leaving group is removed from the anhydride, and the nucleophile forms a bond with the carbonyl carbon .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Anhydride and Substituted Derivatives
Acetic anhydride is the benchmark for acetylating agents. Key comparisons include:
- Ethoxy-Substituted Analogues : Ethoxy groups (e.g., in ethyl N-formimidate derivatives) enhance stability in protic environments but reduce reactivity toward nucleophiles. For example, ethoxy methylene derivatives formed via triethylorthoformate and acetic anhydride require reflux conditions, indicating slower kinetics compared to unmodified anhydrides .
- Silyl-Modified Anhydrides: Triphenylsilyl groups are known to impart steric protection and hydrophobicity. While direct examples are scarce, silyl ethers (e.g., tert-butyldiphenylsilyl in nucleoside chemistry ) demonstrate enhanced stability against hydrolysis, suggesting similar behavior for silyl-modified anhydrides.
Mixed Anhydrides
Mixed anhydrides, such as acetic propionic anhydride, exhibit intermediate reactivity. For instance, notes that substituting acetic anhydride with propionyl chloride in esterification reactions yields analogous products but with altered reaction rates due to chain length differences . This compound may similarly enable selective acetylation in the presence of competing nucleophiles, leveraging its steric bulk.
Reactivity in Acetylation Reactions
- Amine Acetylation : Unmodified acetic anhydride efficiently acetylates amines at room temperature (e.g., in the synthesis of acetamide derivatives ). In contrast, bulky substituents (e.g., triphenylsilyl) may necessitate elevated temperatures or catalysts, as seen in hindered peptide acetylations .
- Alcohol/Ester Formation: Acetic anhydride reacts rapidly with alcohols (e.g., in the synthesis of 2-aminobenzoyl derivatives ). This compound’s larger structure could favor selective reactions with less hindered alcohols, akin to how tert-butyldiphenylsilyl groups protect specific hydroxyl sites in carbohydrate chemistry .
Spectroscopic and Structural Insights
- NMR Analysis : In antimony(III) complexes, acetic anhydride reacts to form acetylated products with distinct ¹³C NMR signals at 166–171 ppm . This compound would likely show upfield shifts for silyl-attached carbons and downfield shifts for ethoxy groups, similar to ethoxy-substituted cyclohexane derivatives .
- Thermal Stability : Silyl groups may enhance thermal stability, as observed in silyl-protected intermediates requiring harsh conditions for deprotection .
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